molecular formula C15H21ClN2O3S B5783486 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide

Cat. No.: B5783486
M. Wt: 344.9 g/mol
InChI Key: SJLALQGMJNOOOL-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

    Nitration and Reduction: The initial step often involves the nitration of an aromatic compound, followed by reduction to form an amine.

    Sulfonylation: The amine is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Acylation: The final step involves acylation with an appropriate acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: A closely related compound with similar structural features.

    N-cyclopentylacetamide derivatives: Other derivatives with variations in the substituents on the aromatic ring or the acetamide group.

Uniqueness

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-11-9-12(16)7-8-14(11)18(22(2,20)21)10-15(19)17-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLALQGMJNOOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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